Thieno[2,3-d]pyrimidine-6-carboxylic acid
Overview
Description
Thieno[2,3-d]pyrimidine-6-carboxylic acid is a chemical compound that has been studied for its potential applications in the field of medicinal chemistry . It is a derivative of thieno[2,3-d]pyrimidine, a class of compounds known for their various chemical and biological applications .
Synthesis Analysis
The synthesis of this compound derivatives involves several steps. For instance, one method involves the reaction of substituted aldehydes with HCl in DMF under reflux conditions, followed by reaction with POCl3 and then with morpholine . Another method involves the reaction of α-methyl or α-methylene ketones with formamide in the presence of palladium (II) acetate and triphenylphosphine .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a thieno[2,3-d]pyrimidine core, which is a bicyclic system containing a thiophene ring fused with a pyrimidine ring . The carboxylic acid group is attached to the 6-position of the pyrimidine ring .
Chemical Reactions Analysis
This compound can undergo various chemical reactions due to the presence of the carboxylic acid group and the reactive sites on the thieno[2,3-d]pyrimidine core . For example, it can react with amines to form amides, or with alcohols to form esters .
Scientific Research Applications
Synthesis and Derivatives Formation : A novel method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids has been described, expanding the range of potential applications of these compounds (Santilli, Kim, & Wanser, 1971).
Heterocyclic Studies : The transformation of 5-aminothieno[2,3-d]pyrimidine-6-carboxamides or -6-carboxylic esters into thieno[2,3-d:4,5-d′]dipyrimidines has been investigated, highlighting the chemical versatility of these compounds (Clark & Hitiris, 1984).
Biological Studies : Synthesis and biological evaluation of various thieno[2,3-d]pyrimidines, including triazolo-thienopyrimidine and 2-thioxothienopyrimidine, have been conducted, showing potential biological activity (Al-Taisan, Al-Hazimi, & Al-Shihry, 2010).
Antimicrobial and Anti-inflammatory Applications : Certain thieno[2,3-d]pyrimidine derivatives have demonstrated notable antimicrobial and anti-inflammatory activities, indicating their potential in medical applications (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).
Cascade Reaction and Annulation : A method for the synthesis of various thieno[2,3-d]pyrimidine derivatives through a cascade reaction, indicating a versatile synthetic approach for these compounds (Pokhodylo, Shyyka, Matiychuk, & Obushak, 2015).
Functionalization for Pharmaceutical Applications : A new approach for preparing 5-carboxamide-6-aryl analogues of thieno[2,3-d]pyrimidinedione, used in pharmaceutically active compounds, has been described (O'Rourke, Johnstone, Becker, Pimlott, & Sutherland, 2018).
Inhibitors of Human Protein Kinase CK2 : Thieno[2,3-d]pyrimidin-4-ylthio carboxylic acids have been synthesized and tested as inhibitors of human protein kinase CK2, showing potential in cancer therapy (Golub, Bdzhola, Briukhovetska, Balanda, Kukharenko, Kotey, Ostrynska, & Yarmoluk, 2011).
Solid-Supported Synthesis : Novel thieno[2,3-d]pyrimidines have been synthesized using Montmorillonite K-10 dry media under microwave irradiation, offering a practical procedure for their synthesis (Kidwai, Bansal, & Thakur, 2006).
Microwave-Assisted Synthesis : The synthesis of 2-aminothiophene-3-carboxylic acid derivatives and their efficient transformation to thieno[2,3-d]pyrimidin-4-one under microwave irradiation has been achieved (Hesse, Perspicace, & Kirsch, 2007).
Antitumor Activity : A series of thieno[2,3-d]pyrimidines has been synthesized, showing significant anticancer activities against various carcinoma cell lines (Snégaroff, Lassagne, Bentabed-Ababsa, Nassar, Ely, Hesse, Perspicace, Derdour, & Mongin, 2009).
Mechanism of Action
Target of Action
Thieno[2,3-d]pyrimidine-6-carboxylic acid primarily targets the EZH2 enzyme and the Receptor of Thyroid Stimulating Hormone (TSH) . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation and gene silencing. The TSH receptor is involved in the regulation of thyroid hormone production.
Mode of Action
The compound interacts with its targets leading to significant changes. As an EZH2 inhibitor , it prevents the enzyme from adding methyl groups to histones, thereby affecting gene expression . As a functional antagonist of the TSH receptor , it reduces the TSH-stimulated adenylate cyclase activity in thyroid membranes .
Biochemical Pathways
The compound affects several biochemical pathways. It inhibits de novo purine biosynthesis , specifically at the enzymes 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase) and glycinamide ribonucleotide formyltransferase (GARFTase) . It also inhibits the mitochondrial serine hydroxymethyl transferase 2 (SHMT2), which is involved in one-carbon metabolism .
Result of Action
The compound has shown promising results in preclinical studies. It has demonstrated remarkable antitumor activity against certain cancer cell lines and has been shown to reduce the levels of total and free thyroxin in blood .
Safety and Hazards
While specific safety and hazard information for Thieno[2,3-d]pyrimidine-6-carboxylic acid is not available, general safety measures for handling similar chemical compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping people away from and upwind of spill/leak .
Future Directions
The future directions for research on Thieno[2,3-d]pyrimidine-6-carboxylic acid and its derivatives could include further exploration of their potential as therapeutic agents, particularly in the context of cancer treatment . Additionally, the development of new synthetic methods and the study of their mechanism of action could also be areas of interest .
Biochemical Analysis
Biochemical Properties
Thieno[2,3-d]pyrimidine-6-carboxylic acid has been found to interact with various enzymes and proteins. For instance, it has been studied for its inhibitory effects on tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme involved in bacterial resistance .
Cellular Effects
The effects of this compound on cells have been studied in the context of cancer. It has been found to inhibit VEGFR-2, a receptor tyrosine kinase that plays a key role in angiogenesis . This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. For instance, it has been found to inhibit TrmD, which can lead to the inhibition of bacterial growth . In the context of cancer, it inhibits VEGFR-2, which can lead to the inhibition of angiogenesis .
Properties
IUPAC Name |
thieno[2,3-d]pyrimidine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2S/c10-7(11)5-1-4-2-8-3-9-6(4)12-5/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HACJQZHGTLOKSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=NC=NC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501271079 | |
Record name | Thieno[2,3-d]pyrimidine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501271079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1337882-43-5 | |
Record name | Thieno[2,3-d]pyrimidine-6-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1337882-43-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thieno[2,3-d]pyrimidine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501271079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What makes Thieno[2,3-d]pyrimidine-6-carboxylic acid derivatives interesting for developing new drugs?
A1: this compound derivatives have shown promise as potential antibacterial agents. Specifically, they exhibit an ability to inhibit tRNA (Guanine37-N1)-methyltransferase (TrmD) []. This enzyme is crucial for bacterial survival, and targeting it offers a potential avenue for developing new antibiotics.
Q2: How do researchers modify this compound to improve its biological activity?
A2: Researchers explore structure-activity relationships (SAR) by introducing various substituents on the thieno[2,3-d]pyrimidine core. For example, alkylating the sulfur atom at position 2 with aryl/hetaryl chloroacetamides or benzyl chloride leads to derivatives with varying antimicrobial activities []. Additionally, replacing the methylthio group with various amines is another modification strategy [].
Q3: Can you elaborate on the interaction of a specific this compound derivative with its target and its downstream effects?
A3: While the provided abstracts don't detail specific interactions, molecular docking studies on a series of S-alkyl benzimidazole-thienopyrimidines demonstrated a strong affinity for the TrmD enzyme isolated from P. aeruginosa []. Inhibiting TrmD can disrupt bacterial protein synthesis, ultimately leading to bacterial cell death.
Q4: Is there a specific example highlighting the relationship between the structure of a this compound derivative and its antimicrobial activity?
A4: Yes, the compound 2-{[6-(1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamide displayed the highest antimicrobial activity among a series of tested derivatives. This compound also showed the highest affinity for the TrmD inhibitor binding site in docking studies, suggesting a link between its structure and its ability to inhibit TrmD [].
Q5: Beyond antimicrobial activity, are there other potential applications for this compound derivatives being explored?
A5: Yes, research has identified a this compound derivative, specifically [3H]5-amino-2-methylsulfanyl-4-[3-(2-morpholin-4-yl-acetylamino)-phenyl]-thieno[2,3-d]pyrimidine-6-carboxylic acid tert-butylamide (Org 43553), as a potential low-molecular-weight radioligand for the human luteinizing hormone (LH) receptor []. This discovery opens avenues for studying the LH receptor and developing new drugs targeting it for reproductive health applications.
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